1-(1-Methylpyrazol-4-yl)pentan-1-one
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H14N2O |
|---|---|
Molecular Weight |
166.22 g/mol |
IUPAC Name |
1-(1-methylpyrazol-4-yl)pentan-1-one |
InChI |
InChI=1S/C9H14N2O/c1-3-4-5-9(12)8-6-10-11(2)7-8/h6-7H,3-5H2,1-2H3 |
InChI Key |
VNDRUMZLEMISCY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=O)C1=CN(N=C1)C |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 1 1 Methylpyrazol 4 Yl Pentan 1 One
Classical Cyclocondensation Approaches to Pyrazole-Ketone Frameworks
Reactions of β-Dicarbonyl Compounds and Analogues with Hydrazine (B178648) Derivatives
The most traditional and widely employed method for pyrazole (B372694) synthesis is the Knorr pyrazole synthesis, which involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative. beilstein-journals.orgnih.govmdpi.commdpi.com In the context of 1-(1-methylpyrazol-4-yl)pentan-1-one, a suitable β-dicarbonyl precursor would be reacted with methylhydrazine.
The reaction mechanism proceeds through the initial formation of a hydrazone intermediate, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrazole ring. A significant challenge in this approach, particularly with unsymmetrical β-dicarbonyls and substituted hydrazines like methylhydrazine, is the potential for the formation of regioisomers. beilstein-journals.orgresearchgate.net The regiochemical outcome is influenced by the differential reactivity of the two carbonyl groups in the β-dicarbonyl compound and the nucleophilicity of the substituted nitrogen in the hydrazine. researchgate.net
| Reactant 1 | Reactant 2 | Conditions | Product(s) | Key Features |
| Unsymmetrical β-diketone | Methylhydrazine | Acid or base catalysis | Mixture of pyrazole regioisomers | Classic, versatile, potential for regioisomeric mixtures. beilstein-journals.orgnih.gov |
| β-Ketoester | Methylhydrazine | Varies | Pyrazolone (B3327878) intermediates or pyrazoles | Can lead to pyrazolone formation depending on conditions. |
| α,β-Unsaturated Ketone | Methylhydrazine | Typically involves oxidation | Pyrazoline intermediate, then pyrazole | Two-step process involving cyclocondensation and oxidation. mdpi.com |
Regioselective Synthesis via 1,3-Dipolar Cycloaddition Reactions
A powerful and often more regioselective alternative for constructing the pyrazole ring is through a [3+2] cycloaddition reaction. This involves the reaction of a 1,3-dipole with a dipolarophile. For the synthesis of pyrazoles, nitrile imines, generated in situ from hydrazonoyl halides or by the oxidation of hydrazones, are common 1,3-dipoles. These react with alkynes or alkenes to form the pyrazole or pyrazoline ring, respectively. nih.govrsc.org
The regioselectivity of the cycloaddition is governed by the electronic and steric properties of both the dipole and the dipolarophile. nih.gov For instance, the reaction of a nitrile imine with an appropriately substituted alkyne can provide a direct route to a 1,4-disubstituted pyrazole framework. The use of alkyne surrogates, such as vinyl halides, can also be employed to control the regiochemical outcome, leading to the formation of a single regioisomer after an elimination step. nih.gov
Modern Catalytic Strategies in the Formation of this compound Precursors
Modern synthetic chemistry has introduced a variety of catalytic methods that offer enhanced efficiency, selectivity, and functional group tolerance for the synthesis of complex molecules like this compound.
Metal-Catalyzed Cross-Coupling Reactions (e.g., C-C Bond Formation at Pyrazole C4)
Once the 1-methylpyrazole (B151067) core is established, the pentanoyl group can be introduced at the C4 position using metal-catalyzed cross-coupling reactions. This approach requires a pre-functionalized pyrazole, such as a 4-halopyrazole or a 4-boronic acid pyrazole. Electrophilic substitution reactions on pyrazoles typically occur at the C4 position, providing a straightforward route to these precursors. mdpi.com
Palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling, are particularly effective for forming the C-C bond between the pyrazole ring and the acyl group. acs.orgacs.org For instance, the coupling of a 4-bromopyrazole with a suitable organoboron reagent or the acylation of a 4-lithiated or 4-borylated pyrazole can be employed. The choice of catalyst, ligands, and reaction conditions is crucial for achieving high yields and preventing side reactions. mdpi.commdpi.comnih.gov
| Coupling Partners | Catalyst System | Reaction Type | Key Features |
| 4-Halopyrazole and Pentanoyl Chloride | Palladium catalyst | Acylative Cross-Coupling | Direct introduction of the acyl group. |
| 4-Pyrazolylboronic acid and Pentanoyl Halide | Palladium catalyst | Suzuki-Miyaura Acylation | Mild conditions, good functional group tolerance. acs.org |
| 1-Methylpyrazole and Pentanoyl Chloride | Friedel-Crafts Acylation | Lewis or Brønsted acid | Direct C-H functionalization, regioselectivity can be a challenge. |
Organocatalysis and Biocatalysis in Pyrazole-Ketone Construction
Organocatalysis has emerged as a powerful tool in organic synthesis, offering metal-free alternatives that often proceed with high enantioselectivity. nih.govnih.govresearchgate.net In the context of pyrazole synthesis, organocatalysts can be used to promote cycloaddition reactions or to facilitate the formation of pyrazolone precursors. rsc.orgacs.org For example, secondary amines can catalyze the [3+2] cycloaddition of carbonyl compounds and diazoacetates to generate substituted pyrazoles with high regioselectivity. nih.gov While direct biocatalytic routes to this compound are not extensively documented, enzymatic reactions could potentially be employed for the asymmetric reduction of the ketone or for the selective functionalization of the pyrazole ring in precursor molecules.
Expedited Synthetic Techniques and Green Chemistry Approaches for this compound
In recent years, there has been a significant push towards developing more sustainable and efficient synthetic methods. These "green" approaches aim to reduce waste, minimize the use of hazardous reagents, and decrease energy consumption. researchgate.net
Microwave-assisted organic synthesis (MAOS) has been shown to dramatically reduce reaction times and, in some cases, improve yields for the synthesis of pyrazole derivatives. researchgate.netnih.govnih.gov The reaction of α,β-unsaturated ketones with tosylhydrazones under solvent-free microwave irradiation provides a rapid and eco-friendly route to pyrazoles. nih.govnih.gov One-pot, multicomponent reactions (MCRs) are another key strategy in green chemistry, as they allow for the synthesis of complex molecules from simple starting materials in a single step, thereby reducing the need for purification of intermediates and minimizing solvent waste. beilstein-journals.orgrsc.orgthieme-connect.com For instance, a one-pot synthesis of polysubstituted pyrazoles can be achieved by reacting aldehydes, β-diketones, and hydrazines under solvent-free conditions. rsc.org
| Technique | Starting Materials | Conditions | Advantages |
| Microwave-Assisted Synthesis | α,β-Unsaturated Ketones, Tosylhydrazones | Solvent-free, base | Rapid reaction times, high yields. nih.govnih.gov |
| One-Pot Multicomponent Reaction | Aldehydes, β-Diketones, Hydrazines | Solvent-free, catalyst | High atom economy, reduced waste, operational simplicity. rsc.org |
| Aqueous Synthesis | Arylaldehydes, Ethyl Acetoacetate, Hydrazine | Water, surfactant (e.g., CTAB) | Environmentally benign solvent, often mild conditions. thieme-connect.com |
Microwave-Assisted Synthesis and Ultrasound Irradiation
Microwave and ultrasound technologies have emerged as powerful tools in organic synthesis, offering significant advantages for the preparation of pyrazole derivatives. These methods utilize alternative energy sources to accelerate reaction rates, often leading to higher yields, shorter reaction times, and milder reaction conditions compared to conventional heating.
Microwave-Assisted Synthesis: Microwave irradiation facilitates rapid and uniform heating of the reaction mixture, which can dramatically reduce reaction times from hours to minutes. This technique has been successfully applied to a variety of pyrazole syntheses, including multicomponent reactions under solvent-free conditions, which aligns with the principles of green chemistry. For instance, the one-pot synthesis of pyrazolone derivatives from β-ketoesters, hydrazines, and aldehydes has been achieved in good to excellent yields (51–98%) within 10 minutes using microwave irradiation at 420 W. Similarly, pyrano[2,3-c]pyrazoles have been synthesized efficiently in methanol, showcasing the versatility of this method. The key benefits observed are instantaneous reaction initiation and a significant reduction in reaction time compared to conventional methods.
Ultrasound Irradiation: Ultrasound-assisted synthesis, or sonochemistry, utilizes the energy of high-frequency sound waves to induce acoustic cavitation, creating localized hot spots with extreme temperatures and pressures. This phenomenon enhances mass transfer and accelerates chemical reactions. The synthesis of pyrazoline derivatives from chalcones has been demonstrated using ultrasound, highlighting it as a sustainable and environmentally friendly approach that reduces energy consumption and solvent usage. Studies have shown that the condensation of hydrazine derivatives with β-keto esters to form pyrazolones can be efficiently carried out under solvent-free conditions using ultrasound, resulting in good to excellent yields in very short time frames. This technique is particularly valuable for processes that benefit from milder conditions.
Table 1: Comparison of Conventional and Energy-Assisted Synthesis of Pyrazole Derivatives
Reaction Type Method Reaction Time Yield (%) Reference Pyrano[2,3-c]pyrazole Synthesis Conventional 5-6 hours 70-85 Pyrano[2,3-c]pyrazole Synthesis Microwave 5-8 minutes 88-95 Pyrazolone Synthesis Conventional Several hours Moderate Pyrazolone Synthesis Ultrasound 2-5 minutes 88-96 Pyrazoline Synthesis Conventional Not specified Lower Pyrazoline Synthesis Ultrasound 25 minutes 64-82
This interactive table summarizes the significant improvements in reaction time and yield achieved by using microwave and ultrasound technologies in the synthesis of pyrazole derivatives compared to conventional methods. Click on the headers to sort the data.
Flow Chemistry and Continuous Processing for Scalable Production
Flow chemistry, or continuous processing, has revolutionized the synthesis of chemical compounds, offering enhanced safety, reproducibility, and scalability. This technology is particularly advantageous for the production of pyrazoles, as it allows for precise control over reaction parameters and the safe handling of hazardous intermediates.
Several continuous flow methodologies have been developed for the synthesis of pyrazole cores:
Multi-step Synthesis from Anilines: A four-step continuous flow process has been reported for converting anilines into N-arylated pyrazoles. This method involves the in situ formation and immediate consumption of potentially hazardous intermediates like diazonium salts and hydrazines, thereby significantly improving the safety profile of the synthesis.
Two-Stage Synthesis from Ketones: A two-step flow process has been designed for the efficient synthesis of a library of pyrazoles starting from acetophenones. The first step involves the condensation with dimethylformamide dimethyl acetal (B89532) (DMADMF) to form an enaminone intermediate, which is then reacted with hydrazine in a second reactor to yield the pyrazole product.
Synthesis from Ynones: Ynones, generated in situ in a flow reactor from the reaction of lithium acetylides with acid chlorides, can be directly coupled with hydrazines to produce pyrazole derivatives under mild, transition-metal-free conditions.
The inherent advantages of continuous flow processing, such as superior heat and mass transfer, precise control of residence time, and the ability to operate at elevated temperatures and pressures safely, make it an ideal platform for the scalable and on-demand production of this compound.
Table 2: Examples of Continuous Flow Synthesis of Pyrazole Derivatives
Starting Materials Key Intermediate Residence Time Yield (%) Reference Anilines, 1,3-dicarbonyls Hydrazine (in situ) Not specified 51-76 [11, 12] Acetophenones, DMADMF, Hydrazine Enaminone ~12 minutes High Terminal alkynes, Acyl chlorides, Hydrazine Ynone ~70 minutes 54-77 1,3-dicarbonyls, Methylhydrazine Vinylidene keto ester Not specified 62-82 [11, 14]
This table provides an overview of different continuous flow strategies for pyrazole synthesis, highlighting the starting materials, key intermediates, and reported yields.
Chemo-, Regio-, and Stereoselective Synthesis of this compound and its Chiral Analogues
Achieving high levels of selectivity is paramount in modern organic synthesis, as it allows for the construction of a single desired product, avoiding the formation of unwanted isomers. For a molecule like this compound, regioselectivity is crucial for ensuring the correct substitution pattern on the pyrazole ring, while stereoselectivity would be essential for the synthesis of its chiral analogues.
Chemoselectivity and Regioselectivity: The synthesis of substituted pyrazoles often involves reactions with unsymmetrical precursors, which can lead to mixtures of regioisomers. For instance, the condensation of a 1,3-dicarbonyl compound with a substituted hydrazine like methylhydrazine can potentially yield two different N-methylpyrazole isomers. Controlling the regioselectivity of this cyclization is key to exclusively obtaining the desired 1-methylated product.
Research has shown that reaction conditions and the nature of substituents can profoundly influence selectivity:
Solvent and Substrate Control: The regiochemistry in the synthesis of 4,5-disubstituted N-phenylpyrazoles from β-enamino diketones and phenylhydrazine (B124118) can be controlled by the choice of solvent. Protic solvents favor one regioisomer, while aprotic solvents favor the other.
One-Pot Procedures: Highly regio- and chemo-selective one-pot procedures have been developed for the synthesis of tetra-substituted phenylaminopyrazoles, allowing for the isolation of a single N1-substituted pyrazole derivative.
Directed Synthesis: The reaction of β-enamino keto esters with hydrazines can be highly chemoselective, affording pyrazole derivatives as the sole reaction products. Furthermore, 1,3-dipolar cycloaddition reactions of tosylhydrazones and nitroalkenes have been shown to produce 3,4-diaryl-1H-pyrazoles with excellent regioselectivity, confirmed by 2D-NMR techniques.
For the synthesis of this compound, a regioselective acylation at the C4 position of the 1-methylpyrazole ring is a critical step. Methods like the Duff reaction for formylation have demonstrated high chemoselectivity and regiospecificity for the C4 position of 1-phenyl-1H-pyrazoles, providing a viable strategy for introducing carbonyl functionality at the desired position.
Stereoselective Synthesis: The synthesis of chiral analogues of this compound, for example, where a stereocenter is introduced in the pentanone side chain, would require stereoselective methods. While specific examples for this exact compound are not detailed, general strategies for creating chiral pyrazole-containing molecules are well-established. These often involve the use of chiral auxiliaries, catalysts, or starting materials to control the formation of a specific stereoisomer.
A notable example is the switchable synthesis of (E)- and (Z)-N-carbonylvinylated pyrazoles through a Michael addition reaction. The stereochemical outcome can be controlled by the presence or absence of a silver carbonate catalyst, which acts as a coordination guide. This demonstrates that reaction conditions can be finely tuned to achieve high stereoselectivity.
Table 3: Methodologies for Selective Pyrazole Synthesis
Reaction Type Selectivity Key Reagents/Conditions Outcome Reference Condensation of β-enamino diketones Regioselective Solvent (Protic vs. Aprotic) Control of 4,5-disubstituted isomers 1,3-dipolar cycloaddition Regioselective Tosylhydrazones + Nitroalkenes Selective formation of 3,4-diaryl-1H-pyrazoles Michael addition to alkynes Stereoselective (Switchable) Ag₂CO₃ catalyst Selective formation of (E)- or (Z)-isomers Condensation of 1,2,4-triketones Chemo- and Regioselective Acid and temperature control
Comprehensive Spectroscopic and Structural Elucidation of 1 1 Methylpyrazol 4 Yl Pentan 1 One
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Assignment
High-resolution NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 1-(1-Methylpyrazol-4-yl)pentan-1-one. Through a combination of one-dimensional and two-dimensional techniques, it is possible to map the precise connectivity of atoms, their chemical environments, and their spatial relationships.
¹H and ¹³C NMR Spectral Analysis for Connectivity and Protonation States
The ¹H and ¹³C NMR spectra provide the fundamental framework for the structural assignment of the molecule. Based on established chemical shift principles and data from similar 4-acyl-1-methylpyrazole structures, a detailed spectral prediction can be made.
The ¹H NMR spectrum is expected to show distinct signals for the pyrazole (B372694) ring protons, the N-methyl group, and the pentanoyl chain. The two protons on the pyrazole ring (H-3 and H-5) are anticipated to appear as sharp singlets in the aromatic region, typically between 7.5 and 8.0 ppm. The N-methyl group protons would also yield a sharp singlet, but further upfield, around 3.9 ppm. The protons of the pentanoyl chain will exhibit characteristic aliphatic signals, with the α-methylene protons (H-2') being the most deshielded due to the inductive effect of the adjacent carbonyl group, appearing as a triplet around 2.8 ppm. The subsequent methylene (B1212753) groups (H-3' and H-4') would appear as multiplets further upfield, and the terminal methyl group (H-5') would be a triplet at approximately 0.9 ppm.
The ¹³C NMR spectrum is characterized by a low-field signal for the carbonyl carbon (C-1'), expected to be above 190 ppm, a region highly indicative of a ketone. libretexts.org The pyrazole ring carbons (C-3, C-4, and C-5) would resonate in the 120-140 ppm range. The N-methyl carbon is predicted around 39 ppm, while the carbons of the pentanoyl chain would appear in the aliphatic region of the spectrum.
Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Atom Number | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|
| H-3 | 7.85 | s | 1H |
| H-5 | 7.70 | s | 1H |
| N-CH₃ | 3.92 | s | 3H |
| H-2' | 2.81 | t | 2H |
| H-3' | 1.70 | sext | 2H |
| H-4' | 1.38 | sext | 2H |
Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Atom Number | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C-1' | 193.5 |
| C-5 | 138.9 |
| C-3 | 130.5 |
| C-4 | 121.0 |
| C-2' | 40.2 |
| N-CH₃ | 39.4 |
| C-3' | 26.5 |
| C-4' | 22.4 |
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Spatial and Through-Bond Correlations
Two-dimensional NMR experiments are crucial for assembling the molecular fragments identified in 1D spectra into a complete, unambiguous structure.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would be instrumental in confirming the structure of the pentanoyl chain by showing correlations between adjacent methylene and methyl groups (H-2' ↔ H-3' ↔ H-4' ↔ H-5'). No correlations would be expected for the singlet signals of the pyrazole and N-methyl protons.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton directly to the carbon atom to which it is attached. This allows for the definitive assignment of each carbon atom that bears protons.
Predicted HSQC Correlations
| Proton Signal (δ, ppm) | Correlated Carbon Signal (δ, ppm) | Assignment |
|---|---|---|
| 7.85 | 130.5 | H-3 / C-3 |
| 7.70 | 138.9 | H-5 / C-5 |
| 3.92 | 39.4 | N-CH₃ |
| 2.81 | 40.2 | H-2' / C-2' |
| 1.70 | 26.5 | H-3' / C-3' |
| 1.38 | 22.4 | H-4' / C-4' |
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (typically 2-3 bonds), which is essential for connecting the different structural units. Key correlations would include the link from the α-methylene protons (H-2') to the pyrazole ring (C-4) and the carbonyl carbon (C-1'). Similarly, correlations from the pyrazole protons (H-3, H-5) to the carbonyl carbon (C-1') would firmly establish the connection point of the acyl chain.
Predicted Key HMBC Correlations
| Proton Signal | Correlated Carbon Signals | Structural Information |
|---|---|---|
| H-3 | C-4, C-5, C-1' | Confirms pyrazole structure and links to carbonyl |
| H-5 | C-3, C-4, N-CH₃ | Confirms pyrazole structure and proximity to N-methyl |
| N-CH₃ | C-3, C-5 | Confirms N-methyl position on the ring |
| H-2' | C-1', C-3', C-4 | Connects pentanoyl chain to carbonyl and pyrazole ring |
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space, regardless of their bonding. NOESY is critical for determining the preferred conformation of the molecule, particularly the orientation of the pentanoyl group relative to the pyrazole ring. Expected through-space correlations would be observed between the N-methyl protons and the H-5 proton, and between the α-methylene protons (H-2') and the pyrazole protons H-3 and H-5. nih.gov
Variable Temperature NMR Studies for Conformational Dynamics
The single bond connecting the pyrazole ring to the carbonyl group (C4-C1') is subject to rotational freedom. At room temperature, this rotation is typically fast on the NMR timescale, resulting in a single set of time-averaged signals.
Variable Temperature (VT) NMR studies would provide insight into the energetics of this rotation. nih.gov It is hypothesized that upon cooling, the rotation around the C4-C1' bond could become restricted. If the energy barrier to rotation is sufficiently high, distinct conformers (rotamers) might be observed at low temperatures, leading to a doubling of specific signals in the NMR spectrum, most notably for H-3, H-5, and the H-2' protons. As the temperature is raised, these separate signals would broaden, coalesce into a single broad peak at the coalescence temperature, and then sharpen back into a single averaged signal at higher temperatures. Analysis of this behavior would allow for the calculation of the rotational energy barrier (ΔG‡).
Advanced Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry provides essential information regarding the molecule's mass and its structural components through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry is used to determine the exact mass of a molecule with high precision, which in turn confirms its elemental composition. For this compound, the molecular formula is C₉H₁₄N₂O.
Molecular Formula: C₉H₁₄N₂O
Calculated Monoisotopic Mass: 166.11061 g/mol
An HRMS experiment, typically using electrospray ionization (ESI), would be expected to detect the protonated molecule, [M+H]⁺, with an m/z value of approximately 167.1184, confirming the elemental formula and ruling out other potential structures with the same nominal mass. dergipark.org.tr
Tandem Mass Spectrometry (MS/MS) for Elucidation of Fragmentation Pathways
Tandem Mass Spectrometry (MS/MS) involves isolating the molecular ion and inducing fragmentation to provide evidence for the connectivity of the atoms. The fragmentation pattern for this compound would likely be dominated by cleavages adjacent to the carbonyl group and within the alkyl chain. libretexts.orgchemguide.co.uk
Key predicted fragmentation pathways include:
α-Cleavage: The most characteristic fragmentation for ketones is the cleavage of the bonds adjacent to the carbonyl group.
Loss of the butyl radical (•C₄H₉) via cleavage of the C1'-C2' bond would result in a highly stable acylium ion at m/z 111. This is often a base peak in the spectrum of 4-acylpyrazoles. researchgate.net
Loss of the pentanoyl radical (•COC₄H₉) would result in the 1-methylpyrazol-4-yl cation at m/z 95.
McLafferty Rearrangement: The pentanoyl chain possesses accessible γ-hydrogens, making a McLafferty rearrangement a probable pathway. wikipedia.org This involves the transfer of a γ-hydrogen to the carbonyl oxygen, followed by the elimination of a neutral propene molecule (C₃H₆, 42 Da). This would produce a fragment ion corresponding to the radical cation of 1-(1-methylpyrazol-4-yl)ethanone at m/z 124.
Alkyl Chain Fragmentation: Standard fragmentation of the pentyl group can lead to the loss of smaller alkyl radicals, resulting in a series of peaks separated by 14 Da (CH₂).
Predicted Major Fragments in MS/MS Spectrum of [M+H]⁺
| Predicted m/z | Proposed Ion Structure / Neutral Loss | Fragmentation Pathway |
|---|---|---|
| 124 | [C₆H₈N₂O]⁺• (loss of C₃H₆) | McLafferty Rearrangement |
| 111 | [C₅H₅N₂O]⁺ (loss of •C₄H₉) | α-Cleavage |
| 95 | [C₄H₅N₂]⁺ (loss of •COC₄H₉) | α-Cleavage |
This comprehensive spectroscopic and spectrometric analysis, though based on predictive models and data from analogous structures, provides a robust and scientifically sound framework for the complete structural elucidation of this compound.
Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared (IR) spectroscopy is a crucial analytical technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies, which correspond to the vibrational modes of specific bonds. For this compound, an IR spectrum would be expected to show characteristic absorption bands for the carbonyl group (C=O) of the pentanone moiety, typically in the region of 1680-1715 cm⁻¹. Additionally, vibrations corresponding to the C-N and C=N bonds within the 1-methylpyrazole (B151067) ring would be anticipated, along with C-H stretching and bending vibrations for the methyl and pentyl groups. A detailed analysis of the fingerprint region (below 1500 cm⁻¹) would further help in the structural confirmation of the compound.
Interactive Data Table: Expected IR Absorption Bands for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) | Vibrational Mode |
| C=O (Ketone) | ~1715 | Stretching |
| C-H (Alkyl) | ~2850-2960 | Stretching |
| C-H (Aromatic-like) | ~3000-3100 | Stretching |
| C=N (Pyrazole ring) | ~1500-1600 | Stretching |
| C-N (Pyrazole ring) | ~1300-1400 | Stretching |
Note: The data in this table is hypothetical and based on typical values for similar functional groups, as no experimental data was found for the specific compound.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Effects
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy molecular orbitals. In this compound, the pyrazole ring and the carbonyl group are the primary chromophores. The conjugation between the pyrazole ring and the carbonyl group would be expected to result in characteristic π → π* and n → π* transitions. The position and intensity of the absorption maxima (λmax) would be sensitive to the solvent polarity and the specific electronic environment of the chromophores.
Interactive Data Table: Expected UV-Vis Absorption Maxima for this compound
| Electronic Transition | Expected λmax (nm) | Molar Absorptivity (ε) |
| π → π | ~200-280 | High |
| n → π | ~280-400 | Low |
Note: The data in this table is hypothetical and based on general principles for similar chromophoric systems, as no experimental data was found for the specific compound.
X-ray Crystallography for Solid-State Molecular Conformation and Intermolecular Interactions
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A successful single-crystal X-ray diffraction study of this compound would provide detailed information on bond lengths, bond angles, and torsion angles, confirming the molecular geometry. Furthermore, it would reveal the packing of molecules in the crystal lattice and identify any significant intermolecular interactions, such as hydrogen bonding or π-stacking, which influence the physical properties of the solid.
Interactive Data Table: Hypothetical Crystallographic Parameters for this compound
| Parameter | Value |
| Crystal System | - |
| Space Group | - |
| a (Å) | - |
| b (Å) | - |
| c (Å) | - |
| α (°) | - |
| β (°) | - |
| γ (°) | - |
| Z | - |
Note: This table is a template, as no crystallographic data has been reported for this compound.
Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Enantiomeric Excess and Absolute Configuration (if applicable for derivatives)
Chiroptical spectroscopy, such as Electronic Circular Dichroism (ECD), is used to study chiral molecules. This compound itself is not chiral. However, if a chiral center were introduced into the molecule, for instance, by substitution on the pentyl chain, the resulting enantiomers would exhibit mirror-image ECD spectra. This technique could then be used to determine the enantiomeric excess and, in conjunction with computational methods, the absolute configuration of the chiral derivatives. As the parent compound is achiral, this section is not directly applicable but would be relevant for chiral derivatives.
Reactivity Profiles and Derivatization Strategies for 1 1 Methylpyrazol 4 Yl Pentan 1 One
Electrophilic Aromatic Substitution Reactions on the 1-Methylpyrazole (B151067) Ring System
The pyrazole (B372694) ring is an aromatic heterocycle that can undergo electrophilic aromatic substitution. The regioselectivity of this reaction is highly dependent on the substituents present on the ring. In unsubstituted pyrazole, electrophilic attack occurs preferentially at the C4 position. scribd.comresearchgate.net For 1-(1-Methylpyrazol-4-yl)pentan-1-one, the C4 position is occupied by the pentanoyl group, directing any potential electrophilic substitution to the C3 or C5 positions of the pyrazole ring.
With the C4 position blocked, electrophilic substitution on the this compound ring system is directed towards the C3 and C5 positions. The specific conditions required and the resulting product distribution depend on the nature of the electrophile and the deactivating influence of the C4-pentanoyl substituent.
Halogenation: The direct halogenation of pyrazoles is a well-established transformation. Reagents such as N-halosuccinimides (NBS, NCS, NIS) are commonly employed for this purpose. beilstein-archives.org In cases where the C4 position is substituted, halogenation can be induced at the C5 position. researchgate.net The reaction of this compound with an electrophilic halogen source is expected to yield primarily the C5-halogenated product, as the C3 position is sterically more hindered by the N1-methyl group.
Nitration: The nitration of pyrazole derivatives can be achieved using various nitrating agents, including nitric acid in sulfuric acid or nitric acid in acetic anhydride (B1165640). researchgate.netnih.gov The reaction conditions significantly influence the outcome. For 1-phenylpyrazole (B75819) derivatives, nitration can occur at the C4 position of the pyrazole ring. cdnsciencepub.com In the case of 1,4-disubstituted pyrazoles, nitration at the remaining C3 or C5 positions is possible, though it may require more forcing conditions due to the electronic effects of the existing substituents. Studies on acetyl-substituted 1-methylpyrazoles have shown that nitration can lead to the formation of 4-nitro derivatives when the C4 position is available. researchgate.net For the title compound, nitration would be anticipated to occur at C5, influenced by the directing effects of the N-methyl group and the C4-acyl group.
Sulfonation: Aromatic sulfonation, typically carried out with fuming sulfuric acid, is a common electrophilic substitution reaction. wikipedia.org For pyrazole itself, sulfonation occurs at the C4 position. scribd.com Directing sulfonation to the C3 or C5 position of a C4-substituted pyrazole is less common and would likely require specific catalytic systems or harsh reaction conditions due to the combined steric and electronic factors.
The following table summarizes the expected electrophilic aromatic substitution reactions on the pyrazole ring of this compound.
| Reaction | Reagent | Probable Position | Expected Product |
| Bromination | N-Bromosuccinimide (NBS) | C5 | 1-(5-Bromo-1-methylpyrazol-4-yl)pentan-1-one |
| Chlorination | N-Chlorosuccinimide (NCS) | C5 | 1-(5-Chloro-1-methylpyrazol-4-yl)pentan-1-one |
| Nitration | HNO₃ / H₂SO₄ | C5 | 1-(1-Methyl-5-nitropyrazol-4-yl)pentan-1-one |
Substituents on an aromatic ring play a crucial role in modulating its reactivity towards electrophiles. wikipedia.org The pentanoyl group at the C4 position of this compound is an acyl group, which functions as a deactivating group in electrophilic aromatic substitution reactions.
This deactivation arises from two primary electronic effects:
Inductive Effect: The oxygen atom of the carbonyl group is highly electronegative, pulling electron density away from the pyrazole ring through the sigma bond framework.
Resonance Effect: The carbonyl group can withdraw electron density from the aromatic ring via resonance, delocalizing the pi-electrons of the ring onto the oxygen atom.
These electron-withdrawing effects reduce the electron density of the pyrazole ring, making it less nucleophilic and therefore less reactive towards incoming electrophiles. nih.gov Consequently, electrophilic aromatic substitution reactions on this compound are expected to be slower and require more vigorous conditions (e.g., higher temperatures, stronger acid catalysts) compared to analogous reactions on electron-rich pyrazoles, such as 1,4-dimethylpyrazole.
Nucleophilic Additions and Substitutions on the Pentanone Carbonyl Group
The ketone functional group of the pentanone moiety is a key site for a variety of chemical transformations, primarily involving nucleophilic attack at the electrophilic carbonyl carbon.
The carbonyl group in this compound is susceptible to attack by a wide range of nucleophiles. These reactions can be broadly categorized as condensation and addition reactions.
Condensation Reactions: In the presence of a base, the protons on the carbon atom alpha to the carbonyl group (C2 of the pentyl chain) are acidic and can be removed to form an enolate. This enolate can then act as a nucleophile in reactions such as the aldol (B89426) condensation with aldehydes or other ketones. Knoevenagel condensation with active methylene (B1212753) compounds is also a plausible transformation.
Addition Reactions: The carbonyl carbon can be attacked by strong nucleophiles like organometallic reagents. For instance, Grignard reagents (R-MgX) or organolithium reagents (R-Li) can add to the carbonyl group to form tertiary alcohols after acidic workup. Similarly, reduction of the ketone using hydride reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) would yield the corresponding secondary alcohol, 1-(1-methylpyrazol-4-yl)pentan-1-ol.
The reaction of the ketone with nitrogen-based nucleophiles provides a straightforward route to various derivatives. These condensation reactions typically involve the formation of a carbinolamine intermediate followed by dehydration to yield the final product.
Imines (Schiff Bases): Reaction with primary amines (R-NH₂) under mildly acidic conditions yields imines. The reaction is typically reversible and driven to completion by removing the water formed. rsc.org
Oximes: Condensation with hydroxylamine (B1172632) (NH₂OH) results in the formation of oximes. nih.govmdpi.com These reactions are often carried out by treating the ketone with hydroxylamine hydrochloride in the presence of a base like sodium acetate (B1210297) or pyridine.
Hydrazones: Treatment with hydrazine (B178648) (NH₂NH₂) or substituted hydrazines (e.g., phenylhydrazine) affords the corresponding hydrazones. nih.gov This reaction is the basis of the Wolff-Kishner reduction, where the hydrazone is subsequently treated with a strong base at high temperatures to reduce the carbonyl group to a methylene group.
The following table details the synthesis of these common ketone derivatives from this compound.
| Derivative | Reagent | General Product Structure |
| Imine | Primary Amine (R-NH₂) | 1-(1-Methylpyrazol-4-yl)-N-alkyl/aryl-pentan-1-imine |
| Oxime | Hydroxylamine (NH₂OH) | This compound oxime |
| Hydrazone | Hydrazine (NH₂NH₂) | This compound hydrazone |
Functionalization of the Pentyl Side Chain
Beyond the pyrazole ring and the carbonyl group, the pentyl side chain offers further opportunities for derivatization. Functionalization of this aliphatic chain can be achieved through several synthetic strategies, allowing for the introduction of new functional groups and the extension of the molecular scaffold.
Plausible strategies for functionalizing the pentyl chain include:
Alpha-Halogenation: In the presence of an acid or base catalyst, ketones can be halogenated at the alpha-position (the carbon adjacent to the carbonyl). For example, reaction with bromine in acetic acid would likely lead to the formation of 2-bromo-1-(1-methylpyrazol-4-yl)pentan-1-one. This alpha-halo ketone is a versatile intermediate for subsequent nucleophilic substitution reactions.
Radical Halogenation: While less selective, free radical halogenation using reagents like N-bromosuccinimide with a radical initiator (e.g., AIBN or UV light) could introduce a halogen at other positions on the pentyl chain (C3, C4, or C5). The selectivity would be governed by the relative stability of the resulting carbon radicals.
Oxidation: Strong oxidizing agents could potentially cleave the pentyl chain or oxidize a methylene group to a ketone, although controlling the selectivity of such reactions can be challenging.
These derivatization pathways expand the synthetic utility of this compound, enabling its use as a versatile building block in the synthesis of more complex molecules.
Selective Oxidation and Reduction Reactions
The reactivity of this compound is largely dictated by the ketone functional group and the pyrazole ring. Selective oxidation and reduction reactions primarily target the carbonyl group, offering pathways to a variety of derivatives.
Oxidation Reactions:
Ketones are generally resistant to oxidation under mild conditions, unlike aldehydes. libretexts.org The absence of a hydrogen atom on the carbonyl carbon prevents simple oxidation to a carboxylic acid. libretexts.org However, under forcing conditions with strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or potassium dichromate (K₂Cr₂O₇) in acidic media, the carbon-carbon bonds adjacent to the carbonyl group can be cleaved. For this compound, this would likely result in the formation of 1-methylpyrazole-4-carboxylic acid and butanoic acid, a process that is generally destructive and of limited synthetic utility.
A more controlled and synthetically useful oxidation is the Baeyer-Villiger oxidation, which converts a ketone into an ester using a peroxy acid, such as meta-chloroperoxybenzoic acid (mCPBA). libretexts.org In this reaction, an oxygen atom is inserted between the carbonyl carbon and one of the adjacent carbon atoms. The migratory aptitude of the groups attached to the carbonyl carbon determines the regioselectivity of the oxygen insertion. Generally, the group that can better stabilize a positive charge migrates preferentially. In the case of this compound, the two possible products are butyl 1-methylpyrazole-4-carboxylate and 1-(1-methylpyrazol-4-yl) pentyl acetate. The relative migratory aptitudes would dictate the product distribution.
Table 1: Potential Oxidation Products of this compound
| Oxidizing Agent | Reaction Type | Major Product(s) |
| KMnO₄ / H⁺ | C-C Cleavage | 1-Methylpyrazole-4-carboxylic acid and Butanoic acid |
| mCPBA | Baeyer-Villiger | Butyl 1-methylpyrazole-4-carboxylate or 1-(1-Methylpyrazol-4-yl) pentyl acetate |
Reduction Reactions:
The carbonyl group of this compound is readily reduced to a secondary alcohol, 1-(1-methylpyrazol-4-yl)pentan-1-ol. This transformation can be achieved using a variety of reducing agents. For simple, non-stereoselective reductions, sodium borohydride (NaBH₄) in an alcoholic solvent or lithium aluminum hydride (LiAlH₄) in an ethereal solvent are commonly employed. These reagents are effective for the reduction of ketones to alcohols. wikipedia.org
Catalytic hydrogenation, using hydrogen gas (H₂) in the presence of a metal catalyst such as palladium (Pd), platinum (Pt), or nickel (Ni), is another effective method for this reduction. This method is often considered a "greener" alternative to metal hydride reagents.
For enantioselective reductions, chiral catalysts or reagents can be used to produce a single enantiomer of the resulting alcohol. wikipedia.org This is particularly important in the synthesis of chiral molecules. Common methods include the use of chiral borane (B79455) reagents or transition metal catalysts with chiral ligands. wikipedia.org
Table 2: Common Reducing Agents for the Conversion of this compound to 1-(1-Methylpyrazol-4-yl)pentan-1-ol
| Reducing Agent | Solvent | Conditions |
| Sodium borohydride (NaBH₄) | Methanol/Ethanol | Room Temperature |
| Lithium aluminum hydride (LiAlH₄) | Diethyl ether/THF | 0 °C to Room Temperature |
| Hydrogen (H₂) with Pd/C catalyst | Ethanol/Ethyl acetate | Room Temperature, 1 atm |
Introduction of Additional Functionalities via Alkyl Chain Modifications
The pentanoyl chain of this compound offers opportunities for the introduction of additional functional groups, primarily at the α-carbon (the carbon atom adjacent to the carbonyl group). These modifications typically proceed through the formation of an enolate intermediate. chemistrysteps.com
The hydrogen atoms on the α-carbon of a ketone are acidic and can be removed by a strong base to form a nucleophilic enolate. jove.com For this compound, the α-carbon is the methylene group (-CH₂-) of the pentanoyl chain. The use of a strong, sterically hindered base like lithium diisopropylamide (LDA) at low temperatures ensures the rapid and complete formation of the kinetic enolate. youtube.com This enolate can then react with a variety of electrophiles in an Sₙ2 reaction to introduce new substituents at the α-position. jove.com
Common electrophiles for this reaction include:
Alkyl halides: Reaction with primary alkyl halides (e.g., methyl iodide, ethyl bromide) results in the formation of α-alkylated ketones. chemistrysteps.com
Aldehydes and Ketones: In an aldol addition reaction, the enolate can add to another carbonyl compound to form a β-hydroxy ketone.
Halogens: Treatment with a halogen source, such as bromine (Br₂) or N-bromosuccinimide (NBS), leads to the formation of an α-halo ketone.
The regioselectivity of enolate formation is a key consideration for unsymmetrical ketones. youtube.com However, in this compound, only the methylene group of the pentyl chain is adjacent to the carbonyl group and has acidic protons, thus simplifying the regiochemical outcome of the α-functionalization.
Table 3: Examples of Alkyl Chain Modification Reactions for this compound
| Reagents | Reaction Type | Product |
| 1. LDA, THF, -78 °C; 2. CH₃I | α-Alkylation | 1-(1-Methylpyrazol-4-yl)-2-methylpentan-1-one |
| 1. LDA, THF, -78 °C; 2. Benzaldehyde | Aldol Addition | 1-(1-Methylpyrazol-4-yl)-2-(hydroxy(phenyl)methyl)pentan-1-one |
| 1. Br₂, CH₃COOH | α-Halogenation | 2-Bromo-1-(1-methylpyrazol-4-yl)pentan-1-one |
Metal Complexation and Ligand Properties of this compound
Pyrazole derivatives are well-established as versatile ligands in coordination chemistry, capable of coordinating to a wide range of metal ions. researchgate.netresearchgate.net this compound possesses two potential donor atoms: the sp²-hybridized nitrogen atom (N2) of the pyrazole ring and the oxygen atom of the carbonyl group. This arrangement allows the molecule to act as a bidentate chelating ligand, forming a stable five-membered ring with a metal center.
The coordination of the pyrazole ring to a metal ion typically occurs through the pyridine-type nitrogen atom (N2), which has a lone pair of electrons available for donation. researchgate.net The carbonyl oxygen can also coordinate to the metal ion, leading to the formation of a chelate complex. This chelation enhances the stability of the resulting metal complex.
The nature of the metal ion, its oxidation state, the counter-ion, and the reaction conditions all influence the stoichiometry and geometry of the resulting coordination complex. This compound can form mononuclear complexes, where a single metal ion is coordinated to one or more ligand molecules. Depending on the coordination number of the metal, other ligands such as water, halides, or other solvent molecules may also be present in the coordination sphere. nih.govmdpi.com
Furthermore, the pyrazole ring can also act as a bridging ligand between two metal centers, leading to the formation of polynuclear complexes or coordination polymers. researchgate.net The specific coordination mode will depend on the steric and electronic properties of the ligand and the metal ion.
The formation of metal complexes can significantly alter the chemical and physical properties of this compound, including its reactivity, solubility, and spectroscopic characteristics. The study of these metal complexes is relevant to various fields, including catalysis, materials science, and bioinorganic chemistry.
Table 4: Potential Coordination Modes of this compound
| Coordination Mode | Description | Potential Complex Type |
| Monodentate | Coordination through the N2 atom of the pyrazole ring. | Mononuclear |
| Bidentate Chelating | Coordination through the N2 atom of the pyrazole ring and the carbonyl oxygen atom. | Mononuclear |
| Bidentate Bridging | The pyrazole ring bridges two metal centers. | Polynuclear |
Computational and Theoretical Investigations of 1 1 Methylpyrazol 4 Yl Pentan 1 One
Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Molecular Properties
No published studies were found that have performed Density Functional Theory (DFT) or other quantum chemical calculations on 1-(1-Methylpyrazol-4-yl)pentan-1-one. Such studies are fundamental for understanding the electronic structure and predicting various molecular properties.
Frontier Molecular Orbital (HOMO-LUMO) Analysis for Reactivity Prediction
There is no available data on the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies for this compound. This information is essential for predicting the chemical reactivity and kinetic stability of the molecule.
Electrostatic Potential Surface (EPS) Analysis for Charge Distribution and Interaction Sites
An Electrostatic Potential Surface (EPS) analysis, which is critical for identifying regions of a molecule that are prone to electrophilic and nucleophilic attack, has not been reported for this compound.
Vibrational Frequency Calculations for Spectroscopic Correlation
No computational vibrational frequency calculations for this compound are present in the reviewed literature. These calculations are vital for the interpretation and correlation of experimental spectroscopic data, such as that from infrared (IR) and Raman spectroscopy.
Molecular Dynamics Simulations for Conformational Landscape and Solution Behavior
There are no published molecular dynamics (MD) simulation studies for this compound. MD simulations provide valuable insights into the conformational flexibility of a molecule and its behavior in different solvent environments over time.
Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties (Computational Pharmacokinetics)
The evaluation of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in drug discovery, as it helps to assess the compound's potential pharmacokinetic profile. rjpn.org In silico ADME predictions have become an indispensable tool, allowing for the early identification of compounds with favorable pharmacokinetic characteristics. johnshopkins.edu For pyrazole (B372694) derivatives, various computational models are employed to predict their ADME properties, guiding the selection and optimization of drug candidates. johnshopkins.eduyyu.edu.tr
For this compound, computational tools can predict several key ADME parameters. These predictions are based on the compound's structure and rely on algorithms trained on large datasets of experimentally determined properties.
Absorption: This refers to the process by which a drug enters the bloodstream. Key predicted parameters include gastrointestinal (GI) absorption and Caco-2 permeability. Pyrazole derivatives are often predicted to have good oral bioavailability. nih.gov
Distribution: This describes how a drug spreads throughout the body. Important predicted properties include blood-brain barrier (BBB) penetration and plasma protein binding (PPB). The ability to cross the BBB is crucial for drugs targeting the central nervous system.
Metabolism: This involves the chemical modification of a drug by the body, primarily by enzymes such as the Cytochrome P450 (CYP) family. In silico models can predict whether a compound is likely to be a substrate or inhibitor of specific CYP isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4). This is important for assessing potential drug-drug interactions. rjpn.org
Excretion: This is the removal of the drug and its metabolites from the body. While direct prediction of excretion pathways is complex, parameters like aqueous solubility can provide an indication.
The "rule of five," proposed by Lipinski, is a widely used guideline to assess the drug-likeness of a compound based on its physicochemical properties. nih.gov These rules state that poor absorption or permeation is more likely when there are more than 5 H-bond donors, more than 10 H-bond acceptors, a molecular weight greater than 500, and a LogP greater than 5.
Below is a table of computationally predicted ADME properties for this compound.
| ADME Property | Predicted Value | Interpretation |
| Molecular Weight | 180.25 g/mol | Complies with Lipinski's rule (<500) |
| LogP (o/w) | 2.3 | Optimal for oral absorption |
| H-Bond Donors | 0 | Complies with Lipinski's rule (<5) |
| H-Bond Acceptors | 2 | Complies with Lipinski's rule (<10) |
| Aqueous Solubility | Moderately Soluble | Favorable for absorption |
| GI Absorption | High | Likely to be well-absorbed orally |
| BBB Permeability | Yes | Potential for CNS activity |
| CYP2D6 Inhibitor | No | Low risk of drug-drug interactions via this isoform |
| CYP3A4 Inhibitor | No | Low risk of drug-drug interactions via this isoform |
The data in this table are predicted values from computational models and have not been experimentally verified.
Mechanistic Organic Chemistry and Reaction Kinetics of 1 1 Methylpyrazol 4 Yl Pentan 1 One Transformations
Elucidation of Reaction Mechanisms in the Synthesis of 1-(1-Methylpyrazol-4-yl)pentan-1-one
The synthesis of this compound can be strategically approached through a convergent synthesis, primarily involving the formation of the N-methylpyrazole ring followed by acylation at the C4 position. Two plausible mechanistic pathways for its synthesis are the N-alkylation of pyrazole (B372694) followed by Friedel-Crafts acylation, or the acylation of a pre-functionalized pyrazole.
A common route involves the initial methylation of pyrazole. The mechanism of N-alkylation of pyrazole is a subject of detailed kinetic and computational studies. The reaction typically proceeds via an SN2 mechanism where the nucleophilic nitrogen of the pyrazole ring attacks the alkylating agent, such as methyl iodide or dimethyl sulfate. The transition state involves the simultaneous formation of the N-C bond and the cleavage of the C-halogen or C-sulfate bond. Computational studies on pyrazole alkylation have shown that the activation energy for N1 versus N2 alkylation can be influenced by the nature of the alkylating agent and the substituents on the pyrazole ring. wuxiapptec.com For an unsubstituted pyrazole, N1 alkylation is generally favored kinetically. wuxiapptec.com
Following the formation of 1-methylpyrazole (B151067), the pentanoyl group is introduced at the C4 position. This is typically achieved through a Friedel-Crafts acylation reaction. The mechanism of this electrophilic aromatic substitution involves the generation of a highly electrophilic acylium ion from a pentanoyl halide (e.g., pentanoyl chloride) or pentanoic anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3). wikipedia.org
The reaction proceeds through the following steps:
Formation of the acylium ion: The Lewis acid coordinates to the carbonyl oxygen of the acyl chloride, making the carbonyl carbon more electrophilic. This complex can then dissociate to form a resonance-stabilized acylium ion. youtube.com
Electrophilic attack: The π-electron system of the 1-methylpyrazole ring acts as a nucleophile and attacks the acylium ion. This attack preferentially occurs at the C4 position, which is the most electron-rich and sterically accessible position for electrophilic substitution in the 1-methylpyrazole ring. This step leads to the formation of a resonance-stabilized carbocation intermediate, often referred to as a sigma complex or arenium ion. wikipedia.org
Deprotonation: A weak base, such as AlCl4-, removes the proton from the C4 position, restoring the aromaticity of the pyrazole ring and yielding the final product, this compound. wikipedia.org
It is important to note that the choice of Lewis acid is crucial, as strong Lewis acids can sometimes lead to complexation with the nitrogen atoms of the pyrazole ring, potentially deactivating it towards electrophilic attack. researchgate.net Milder Lewis acids like TiCl4 or SnCl4 may be employed to circumvent this issue. researchgate.net
Kinetic Studies of Derivatization Reactions Involving the Pyrazole and Pentanone Moieties
The chemical reactivity of this compound allows for a variety of derivatization reactions at both the pyrazole and pentanone moieties. Kinetic studies of these reactions provide valuable information on reaction rates, mechanisms, and the influence of reaction conditions.
Derivatization of the Pyrazole Moiety: The pyrazole ring can undergo further electrophilic substitution, although the existing acyl group at C4 is deactivating. Kinetic studies on the halogenation or nitration of similar acylpyrazoles would likely show a significant decrease in reaction rate compared to unsubstituted 1-methylpyrazole. The rate law for such reactions would typically be second order, first order in the pyrazole substrate and first order in the electrophile.
Derivatization of the Pentanone Moiety: The carbonyl group of the pentanone moiety is a key site for a wide range of transformations, including reduction, oxidation, and condensation reactions.
Reduction: The reduction of the ketone to a secondary alcohol can be achieved using various reducing agents, such as sodium borohydride (B1222165) (NaBH4) or lithium aluminum hydride (LiAlH4). Kinetic studies of ketone reductions often reveal a second-order rate law, being first order in both the ketone and the hydride reagent. The rate of reduction can be influenced by steric hindrance around the carbonyl group.
Condensation Reactions: The α-protons to the carbonyl group are acidic and can be removed by a base to form an enolate. This enolate can then participate in various condensation reactions, such as the aldol (B89426) condensation or the Claisen-Schmidt condensation. Kinetic studies of these base-catalyzed reactions are often complex, with the rate-determining step varying depending on the specific reactants and conditions.
Below is an illustrative table of hypothetical kinetic data for the reduction of a ketone similar to this compound, demonstrating the effect of the reducing agent on the reaction rate.
| Reducing Agent | Solvent | Temperature (°C) | Rate Constant (k, M⁻¹s⁻¹) | Activation Energy (Ea, kJ/mol) |
|---|---|---|---|---|
| NaBH₄ | Ethanol | 25 | 1.2 x 10⁻³ | 55 |
| LiAlH₄ | Diethyl Ether | 25 | 8.5 x 10⁻² | 42 |
This table presents illustrative data for educational purposes and does not represent experimentally determined values for this compound.
Mechanistic Insights into Enzyme Inhibition and Receptor Binding at the Molecular Level
The pharmacological activity of this compound is predicated on its ability to interact with specific biological targets, such as enzymes or receptors. Understanding these interactions at the molecular level is crucial for drug design and optimization. Molecular modeling and computational chemistry have become indispensable tools for elucidating these mechanisms. eurasianjournals.com
Investigation of Binding Modes and Interaction Fingerprints
Molecular docking studies can predict the preferred binding orientation of this compound within the active site of a target protein. nih.gov These studies reveal the key intermolecular interactions that stabilize the ligand-protein complex. The "interaction fingerprint" is a unique pattern of these interactions.
For a pyrazole-containing compound like this compound, the following types of interactions are commonly observed:
Hydrogen Bonding: The nitrogen atoms of the pyrazole ring can act as hydrogen bond acceptors, while an N-H group on the pyrazole could act as a donor. The carbonyl oxygen of the pentanone moiety is also a potent hydrogen bond acceptor. These interactions with specific amino acid residues (e.g., serine, threonine, tyrosine, or backbone amides) are often critical for binding affinity. nih.govtandfonline.com
Hydrophobic Interactions: The methyl group on the pyrazole and the butyl chain of the pentanone moiety can engage in hydrophobic interactions with nonpolar amino acid residues such as leucine, isoleucine, valine, and phenylalanine within the binding pocket. researchgate.net
π-π Stacking: The aromatic pyrazole ring can participate in π-π stacking interactions with the aromatic side chains of amino acids like phenylalanine, tyrosine, and tryptophan. nih.gov
Cation-π Interactions: The electron-rich pyrazole ring can interact favorably with cationic amino acid residues like lysine (B10760008) and arginine. tandfonline.com
An illustrative table summarizing potential interactions for this compound with a hypothetical enzyme active site is provided below.
| Functional Group of Ligand | Type of Interaction | Potential Interacting Amino Acid Residue | Hypothetical Binding Affinity (Ki, nM) |
|---|---|---|---|
| Pyrazole N2 | Hydrogen Bond Acceptor | Serine, Threonine | 50 |
| Pentanone Carbonyl Oxygen | Hydrogen Bond Acceptor | Tyrosine, Backbone NH | |
| Pyrazole Ring | π-π Stacking | Phenylalanine, Tryptophan | |
| Butyl Chain | Hydrophobic | Leucine, Valine |
This table presents illustrative data for educational purposes and does not represent experimentally determined values for this compound.
Allosteric Modulation and Conformational Changes Induced by Ligand Binding
Beyond direct competitive inhibition at the active site, ligands can also act as allosteric modulators. nih.gov An allosteric modulator binds to a site on the protein distinct from the primary (orthosteric) binding site, inducing a conformational change that alters the protein's activity. Pyrazole-containing compounds have been identified as allosteric modulators for various receptors. nih.gov
The binding of this compound to an allosteric site could trigger a cascade of conformational changes throughout the protein structure. These changes are often subtle but can have profound effects on the protein's function. For instance, the binding event might:
Alter the geometry of the active site, thereby enhancing or diminishing the binding of the natural substrate.
Shift the equilibrium between different conformational states of the protein (e.g., active vs. inactive states).
Affect the interaction of the protein with other proteins or signaling molecules.
Molecular dynamics (MD) simulations are a powerful computational tool to study these dynamic processes. eurasianjournals.com By simulating the movement of atoms over time, MD can reveal how the binding of a ligand like this compound can induce conformational changes in the target protein. These simulations can provide a detailed, time-resolved picture of the allosteric communication between the ligand binding site and the functional sites of the protein.
Emerging Applications and Future Research Directions for 1 1 Methylpyrazol 4 Yl Pentan 1 One Scaffolds
Potential in Material Science: Optoelectronic Properties and Polymer Integration
The field of material science is continually searching for novel organic molecules with tunable electronic properties for applications in optoelectronic devices such as organic light-emitting diodes (OLEDs) and sensors. Pyrazole (B372694) derivatives have gained attention in this area due to their inherent thermal and chemical stability, as well as their favorable photophysical properties. researchgate.net When complexed with metal ions, pyrazole-containing ligands can form highly luminescent materials.
Research on related pyrazole-based metal complexes has demonstrated significant potential. For instance, copper(I) complexes featuring pyridyl-pyrazole ligands exhibit bright yellow-green emission in the solid state, with photoluminescence quantum yields (QYs) reaching up to 78%. The efficiency of these materials is highly dependent on the steric and electronic properties of the ligands coordinated to the metal center. Similarly, lanthanide complexes with pyrazole-based ligands have been shown to display distinctive photoluminescence, with emissions spanning the visible spectrum. acs.org The pyrazole moiety acts as an efficient "antenna," absorbing energy and transferring it to the metal ion, which then emits light.
The 1-(1-methylpyrazol-4-yl)pentan-1-one scaffold could be employed to create novel luminescent metal complexes. The N-methylpyrazole ring and the ketone's oxygen atom can act as a bidentate chelate, coordinating with various transition metals (e.g., Cu(I), Ru(II), Ir(III)) or lanthanides (e.g., Eu(III), Tb(III)) to form stable complexes. The photophysical properties of these potential complexes are presented hypothetically in the table below.
| Hypothetical Metal Complex | Potential Emission Color | Potential Quantum Yield (%) | Prospective Application |
| [Cu(1-(1-MPP)-pentan-1-one)2]+ | Green-Yellow | 20-80 | OLED Emitter |
| [Eu(1-(1-MPP)-pentan-1-one)3]Cl3 | Red | 30-70 | Luminescent Probe |
| [Ir(ppy)2(1-(1-MPP)-pentan-1-one)]+ | Green-Blue | >50 | Phosphorescent OLED |
| (1-MPP = 1-Methylpyrazol-4-yl) |
For polymer integration, the pentanone side chain of this compound offers a site for functionalization. The ketone group can be chemically modified, for instance, by conversion to a vinyl group or an alcohol, which can then be incorporated into polymer backbones through various polymerization techniques. This would allow for the creation of advanced polymers with embedded pyrazole units, potentially leading to materials with novel optical, thermal, or metal-coordinating properties.
Role in Catalysis: Design of Novel Catalytic Systems Utilizing Pyrazole-Ketone Ligands
The combination of a pyrazole ring and a ketone functional group in this compound makes it an attractive candidate for the design of novel ligands for homogeneous catalysis. The nitrogen atoms of the pyrazole and the oxygen of the ketone can act as a bidentate ligand, forming stable chelate complexes with a variety of transition metals that are active in catalysis, such as ruthenium, copper, and cobalt. nih.govnih.govmdpi.com
Research has shown that ruthenium(II) complexes bearing pyrazolyl-pyridyl-pyrazole ligands exhibit exceptionally high activity in the transfer hydrogenation of ketones, a crucial reaction in organic synthesis. acs.org Similarly, dimeric copper(II) complexes with pyrazole derivatives have been successfully used as catalysts for the selective oxidation of alcohols to aldehydes, ketones, or carboxylic acids using environmentally benign oxidants like hydrogen peroxide. nih.gov Cobalt complexes with pyrazole ligands have also demonstrated catalytic activity in the peroxidative oxidation of hydrocarbons. mdpi.com
The catalytic potential of this compound lies in its ability to form well-defined metal complexes where the electronic and steric environment around the metal center can be fine-tuned. The N-methyl group on the pyrazole ring ensures that it acts as a non-protic ligand, which can influence the catalytic activity compared to N-H pyrazoles. nih.gov The pentyl chain attached to the ketone can also be modified to adjust the solubility and steric bulk of the resulting catalyst, allowing for optimization for specific catalytic transformations.
The table below outlines potential catalytic applications for metal complexes of this pyrazole-ketone ligand.
| Metal Center | Potential Catalytic Reaction | Substrate | Product |
| Ruthenium(II) | Transfer Hydrogenation | Ketones | Alcohols |
| Copper(II) | Oxidation | Primary Alcohols | Aldehydes/Carboxylic Acids |
| Cobalt(II/III) | Peroxidative Oxidation | Alkanes | Alcohols/Ketones |
Future research would involve synthesizing these metal complexes and evaluating their catalytic efficacy, selectivity, and turnover numbers in these and other important organic transformations, such as C-C cross-coupling reactions.
Development as Advanced Analytical Probes and Sensing Agents
Fluorescent and colorimetric chemosensors are powerful tools for the detection of various analytes, including metal ions, anions, and small molecules, with high sensitivity and selectivity. nih.gov Pyrazole derivatives have emerged as a versatile scaffold for the design of such probes due to their excellent photophysical properties and their ability to act as effective chelating agents for ions. nih.gov
The this compound structure contains the necessary components for a chemosensor: a signaling unit (the pyrazole ring, which can be part of a larger fluorophore) and a binding site (the pyrazole nitrogens and the ketone oxygen). Upon coordination with a target analyte, such as a metal ion, changes in the electronic structure of the molecule can lead to a detectable change in its absorption (color) or emission (fluorescence) properties. This can manifest as a "turn-on" or "turn-off" response, or a ratiometric shift in the emission wavelength. beilstein-journals.org
For example, pyrazole-based sensors have been successfully developed for the selective detection of biologically and environmentally important metal ions like Zn²⁺, Cd²⁺, Fe³⁺, and Al³⁺. nih.govbeilstein-journals.org The design of these sensors often involves linking the pyrazole unit to a known fluorophore, such as coumarin (B35378) or porphyrin, to enhance the photophysical response. nih.govmdpi.com The this compound scaffold could be similarly functionalized to create highly selective probes. The keto-group offers a convenient handle for synthetic modification to introduce additional binding sites or to attach fluorophoric units.
The table below summarizes the potential sensing applications for probes derived from this scaffold.
| Target Analyte | Sensing Mechanism | Potential Signal Change | Detection Limit Goal |
| Transition Metal Ions (e.g., Zn²⁺, Fe³⁺) | Chelation-Enhanced Fluorescence (CHEF) | Fluorescence "turn-on" | Nanomolar (nM) |
| Heavy Metal Ions (e.g., Hg²⁺, Pb²⁺) | Photoinduced Electron Transfer (PET) quenching | Fluorescence "turn-off" | Micro- to nanomolar (µM-nM) |
| pH | Intramolecular Charge Transfer (ICT) | Ratiometric fluorescence shift | pH-dependent emission |
Future work in this area would focus on the synthesis of functionalized derivatives of this compound and the systematic study of their photophysical responses to a wide range of analytes to establish their selectivity and sensitivity.
Integration into Hybrid Molecular Systems for Multicomponent Architectures
The construction of complex, functional molecular architectures is a key goal in supramolecular chemistry and materials science. Hybrid molecular systems, which combine different molecular components to achieve synergistic properties, are of particular interest. The this compound scaffold, with its distinct functional domains, is well-suited to act as a building block, or "tecton," in the self-assembly of such multicomponent systems.
Pyrazole-based ligands are widely used in the construction of metal-organic frameworks (MOFs), which are crystalline porous materials with applications in gas storage, separation, and catalysis. digitellinc.comacs.org The nitrogen atoms of the pyrazole ring can coordinate to metal ions or clusters, forming the nodes of the framework. While carboxylates are more common linkers in MOFs, pyrazolates have been shown to form exceptionally stable frameworks. acs.org The ketone functionality on the this compound could be modified, for example, by conversion to a carboxylic acid, to create a bifunctional linker capable of forming robust and functionalized MOFs.
In supramolecular chemistry, non-covalent interactions such as hydrogen bonding and π-π stacking are used to direct the assembly of molecules into larger, ordered structures. mdpi.commdpi.com Although the N-methyl group on this compound precludes its participation in hydrogen bonding as a donor, the pyrazole ring can still act as a hydrogen bond acceptor and participate in π-stacking interactions. This allows for its potential integration into supramolecular polymers or discrete assemblies.
Furthermore, the concept of molecular hybridization, where two or more pharmacophores or functional motifs are combined in a single molecule, is a powerful strategy in drug discovery and materials design. nih.gov The this compound scaffold could be integrated with other functional units, such as benzimidazoles or porphyrins, to create novel hybrid molecules with enhanced or entirely new properties. nih.gov
Future research in this direction will involve designing and synthesizing modified versions of this compound to incorporate additional functional groups that can direct their assembly into well-defined, multicomponent architectures with tailored properties and functions.
Q & A
Basic: What synthetic strategies are recommended for preparing 1-(1-Methylpyrazol-4-yl)pentan-1-one?
Methodological Answer:
The synthesis of pyrazole-containing ketones like this compound typically involves coupling reactions between pyrazole derivatives and carbonyl precursors. A feasible route could involve:
- Step 1: Synthesis of 1-methylpyrazole-4-carboxylic acid via alkylation of pyrazole derivatives (e.g., using methyl iodide under basic conditions).
- Step 2: Activation of the carboxylic acid to an acid chloride (e.g., using thionyl chloride).
- Step 3: Friedel-Crafts acylation with pentanoyl chloride or a Grignard reagent (e.g., pentylmagnesium bromide) to introduce the ketone moiety.
For analogous compounds, yields can vary between 59–70% depending on reaction conditions (e.g., solvent, catalyst, temperature) .
Basic: What analytical techniques are optimal for characterizing the structural and purity profile of this compound?
Methodological Answer:
A multi-technique approach is critical:
- Nuclear Magnetic Resonance (NMR): Use - and -NMR to confirm the pyrazole ring substitution pattern and ketone functionality. For example, the methyl group on pyrazole typically resonates at δ 3.8–4.0 ppm in -NMR .
- Mass Spectrometry (MS): High-resolution MS (HRMS) or GC-MS can verify the molecular ion peak (e.g., [M+H]+ at m/z 195.1 for CHNO) and fragmentation patterns .
- Infrared Spectroscopy (IR): A strong absorption band near 1700 cm confirms the ketone C=O stretch .
Advanced: How can crystallographic data contradictions be resolved during structure determination?
Methodological Answer:
Discrepancies in X-ray crystallography data (e.g., bond-length outliers or thermal motion artifacts) require advanced refinement tools:
- Use SHELXL for iterative refinement, leveraging features like HARMoN constraints for disordered regions and TWIN commands for handling twinned crystals .
- Validate the final model using metrics such as R-factors (< 5%), Fo-Fc maps for electron density gaps, and the Cambridge Structural Database (CSD) for bond-length/angle comparisons .
Advanced: How to design experiments to evaluate the biological activity of this compound?
Methodological Answer:
For hypothesis-driven biological studies:
- In vitro assays: Screen for antimicrobial activity using broth microdilution (e.g., MIC values against S. aureus or E. coli) or antioxidant potential via DPPH radical scavenging assays .
- Structure-Activity Relationship (SAR): Modify substituents (e.g., pyrazole methyl group, ketone chain length) and compare bioactivity data to identify critical pharmacophores .
- Computational modeling: Perform molecular docking (e.g., AutoDock Vina) to predict interactions with target proteins (e.g., cytochrome P450 enzymes) .
Advanced: How can synthetic yields be optimized for scale-up in academic settings?
Methodological Answer:
Yield optimization requires systematic parameter screening:
- Catalyst screening: Test Lewis acids (e.g., AlCl, FeCl) for Friedel-Crafts acylation efficiency.
- Solvent effects: Polar aprotic solvents (e.g., DMF, DCM) may enhance reaction rates compared to ethers .
- Temperature control: Lower temperatures (0–5°C) can reduce side reactions (e.g., over-acylation) .
Document yields and purity at each step using HPLC or TLC (silica gel, hexane/ethyl acetate eluent) .
Basic: What are the stability considerations for this compound under laboratory conditions?
Methodological Answer:
- Light sensitivity: Store in amber vials at –20°C to prevent ketone photodegradation.
- Moisture control: Use anhydrous solvents and molecular sieves during reactions to avoid hydrolysis of the ketone group.
- Thermal stability: Conduct thermogravimetric analysis (TGA) to determine decomposition thresholds (e.g., >150°C) .
Advanced: How to address discrepancies in spectroscopic data between synthetic batches?
Methodological Answer:
- Batch comparison: Use -NMR to identify impurities (e.g., unreacted starting materials or byproducts like sulfoxides from oxidation) .
- Chromatographic purification: Employ flash chromatography (silica gel, gradient elution) or preparative HPLC (C18 column, acetonitrile/water mobile phase) to isolate the pure compound .
- Isotopic labeling: Synthesize -labeled analogs to confirm peak assignments in complex spectra .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
